2-氨基-4-硝基甲苯-5-磺酸

描述

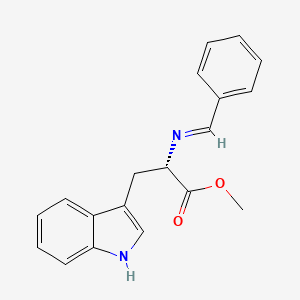

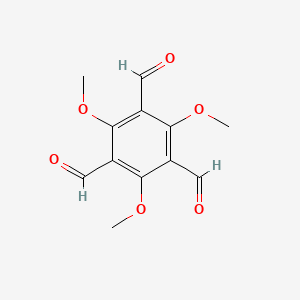

2-Amino-4-nitrotoluene-5-sulfonic acid is a chemical compound with the molecular formula C7H8N2O5S . It is also known by other names such as 2-Nitro-4-amino-5-methylbenzenesulfonic acid .

Synthesis Analysis

The synthesis of nitrotoluenesulfonic acid involves the sulfonation of a- and m-nitrotoluenes in 30% oleum at temperatures ranging from 20 to 100°C . Another method involves reacting 2-chloro-5-nitrotoluene with excess aqueous ammonia which has a concentration of at least 30% by weight .Molecular Structure Analysis

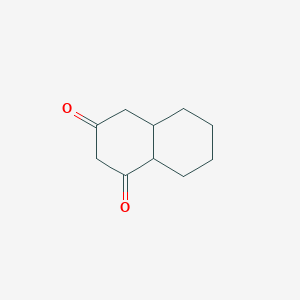

The molecular structure of 2-Amino-4-nitrotoluene-5-sulfonic acid consists of a benzene ring substituted with a methyl group, an amino group, a nitro group, and a sulfonic acid group .Chemical Reactions Analysis

The nitrosation of primary aromatic amines with nitrous acid leads to diazonium salts, which are important intermediates for the preparation of halides and azo compounds . Sulfonation of a- and m-nitrotoluenes in 30% oleum has been carried out at the temperature range of 20 to 100°C .科学研究应用

合成工艺

2-氨基-4-硝基甲苯-5-磺酸参与各种合成工艺。例如,它已用于合成不同的磺酸。在 Courtin(1976 年)的一项研究中,硝基甲苯的磺化产生了多种异构体,包括 5-硝基甲苯-2-磺酸,然后通过一系列反应将其转化为 5-氨基甲苯-3-磺酸,包括重氮化、桑德迈尔取代和氢解(Courtin,1976 年)。

硝化工艺的改进

硝化工艺是合成 2-氨基-5-氯-4-甲基苯磺酸的关键步骤,通过优化温度和所用酸的质量等各种参数,该工艺得到了改进。这种优化提高了硝化反应的产率,证明了涉及硝基甲苯磺酸的更有效的工业工艺的潜力(Li 等人,2015 年)。

溶解度研究

2-氨基-4-硝基甲苯-5-磺酸相关化合物的不同介质中的溶解度一直是研究的主题。例如,Li 等人。(2015 年)测量了 2-氯-5-硝基甲苯-4-磺酸和相关化合物在硫酸水溶液中的溶解度,提供了对这些化合物分离过程的见解(Li 等人,2015 年)。

分析中的氧化还原反应

在分析化学领域,硝基甲苯磺酸(包括 4-硝基甲苯-2-磺酸)的还原已被研究用于其分析应用。这些反应已被探索用于这些化合物的还原滴定、极谱和库仑测定 (Barek 等人,1980 年)。

催化氧化

硝基甲苯磺酸的催化氧化已被用于生产二硝基芪二磺酸。例如,4-硝基甲苯-2-磺酸的液相氧化产生了高纯度产物,展示了这些反应在生产有价值的化学产品中的应用(Gao 等人,2000 年)。

作用机制

Target of Action

As a derivative of toluene, it may interact with various biological molecules due to its aromatic structure .

Mode of Action

For instance, the nitro group can undergo reduction, and the amino group can participate in nucleophilic substitution reactions .

Biochemical Pathways

Based on its structure, it might be involved in electrophilic aromatic substitution reactions .

Result of Action

The presence of the nitro group could potentially lead to the formation of reactive oxygen species, which can cause oxidative stress .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Amino-4-nitrotoluene-5-sulfonic acid. For instance, the compound’s ionization state and reactivity can change with pH, potentially affecting its interaction with biological targets .

属性

IUPAC Name |

4-amino-5-methyl-2-nitrobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-4-2-7(15(12,13)14)6(9(10)11)3-5(4)8/h2-3H,8H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGHXLXVWVJPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)[N+](=O)[O-])S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987512 | |

| Record name | 4-Amino-5-methyl-2-nitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68061-95-0 | |

| Record name | 2-Amino-4-nitrotoluene-5-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068061950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-methyl-2-nitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[(Carboxymethyl)amino]-10-oxodecanoic acid](/img/structure/B3330213.png)

![{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B3330242.png)

![6-Bromo-2H-benzo[e][1,3]thiazine-2,4(3H)-dione](/img/structure/B3330268.png)

![(3E)-3-[[(4-chloro-6-methylpyrimidin-2-yl)amino]methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B3330276.png)

![2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B3330313.png)